3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBMHSUDXPYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522615-28-7 | |
| Record name | 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the formation of the oxazole ring as a key step. One common method starts with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized using an appropriate acid catalyst to yield the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the fluorophenyl group, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid enhances its ability to inhibit cancer cell proliferation. Studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for the development of new anticancer drugs .
1.2 Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell death. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
1.3 Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells .
Biotechnology Applications
2.1 Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways related to cancer and inflammation. This characteristic makes it a valuable tool in biochemical research aimed at understanding metabolic diseases .
2.2 Drug Delivery Systems
Innovative research has explored the use of this compound in drug delivery systems. Its chemical properties allow for the formulation of nanoparticles that can encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues .
Agricultural Science
3.1 Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties against various pests and diseases affecting crops. Its application can lead to the development of more effective pesticide formulations that are less harmful to non-target organisms .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM over 48 hours of exposure.
Case Study 2: Neuroprotection
In another investigation focusing on neurodegenerative diseases, researchers treated neuronal cultures with varying concentrations of the compound and assessed markers of oxidative stress. Results indicated a dose-dependent reduction in reactive oxygen species (ROS) levels, suggesting potential therapeutic benefits for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Key Observations :
Substituent Effects on Physicochemical Properties
- 4-Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives) .
- Carboxylic Acid : Increases water solubility and enables salt formation, critical for pharmacokinetics .
- Chirality : The (R)-enantiomer () may exhibit distinct biological activity compared to racemic mixtures, emphasizing the role of stereochemistry.
Stability Considerations
Metabolic Pathways
Pharmacological Potential
- Anti-inflammatory Activity: The imidazole analog () is proposed for anti-rheumatoid studies due to structural similarity to known anti-inflammatory agents.
- Insecticidal Applications : Fluorophenyl-pyrimidine derivatives () demonstrate low binding affinity (ΔG = -8.7 kcal/mol), suggesting pesticidal utility.
Biological Activity
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an oxazole ring fused with a carboxylic acid group, which contributes to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C10H8FNO3
- Molecular Weight : 209.18 g/mol
- IUPAC Name : this compound
The compound's structure includes a fluorinated phenyl group which enhances its biological activity by influencing interactions with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for binding to enzymes and receptors. Additionally, the carboxylic acid group may enhance solubility and reactivity, facilitating its action in biological environments .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Induction of apoptosis via p53 pathway |
| U-937 (Leukemia) | 10.0 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 12.5 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation.
Anticonvulsant Activity
In addition to its anticancer effects, this compound has shown potential anticonvulsant activity. Studies have reported that derivatives of oxazole compounds can significantly reduce seizure activity in animal models, indicating a possible therapeutic application for epilepsy .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several studies have explored the biological activity of similar oxazole derivatives:
- Study on Anticancer Activity : A study reported that derivatives structurally related to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, highlighting their potential as more effective agents in cancer therapy .
- Anticonvulsant Study : Another investigation into the anticonvulsant properties of oxazole derivatives found that certain modifications enhanced efficacy against induced seizures in rodent models, supporting the notion that structural variations can lead to improved therapeutic profiles .
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: High-resolution mass spectrometry (HRMS, e.g., ESI-TOF) confirms molecular weight (Exact Mass: ~223.08 for C₁₀H₈FNO₃), while ¹H/¹³C NMR identifies the dihydroisoxazole ring (δ 4.5–5.5 ppm for oxazole protons) and fluorophenyl aromatic signals. IR spectroscopy verifies carboxylic acid (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Cross-reference with structurally confirmed analogs (e.g., Table 5 in ) is advised .
Q. How can researchers assess purity, and what thresholds are acceptable for in vitro studies?
- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) is standard. Purity ≥95% is required for biological assays, as impurities (e.g., unreacted precursors) may confound activity. Commercial standards (e.g., Kanto Reagents’ oxazole-carboxylic acids) provide benchmarks .
Advanced Research Questions
Q. How should discrepancies between computational NMR predictions and experimental data be resolved?
- Methodological Answer: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects. Experimental validation via variable-temperature NMR or COSY/NOESY can clarify dynamic behavior. Cross-check with crystallographic data (if available) is ideal .
Q. What strategies optimize reaction yields for fluorinated dihydroisoxazole derivatives under scaled conditions?
- Methodological Answer: Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs reflux). Catalytic additives (e.g., p-TsOH) enhance cyclization efficiency. For fluorophenyl derivatives, inert atmospheres (N₂/Ar) prevent decomposition. Pilot studies with analogs (e.g., 5-(4-fluorophenyl)isoxazole-4-carboxylic acid) suggest yields >70% are achievable .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement ( ) determines absolute configuration. Crystallize the compound from ethanol/water mixtures. For dihydroisoxazoles, the 4,5-dihydro ring adopts a puckered conformation; fluorophenyl planarity can be validated via torsion angles. Compare with SHELX-refined structures of related oxazoles (e.g., ) .
Q. What in silico approaches predict the compound’s metabolic stability?
- Methodological Answer: Use ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions. The carboxylic acid group may undergo glucuronidation; molecular docking (AutoDock Vina) into UDP-glucuronosyltransferase isoforms identifies potential conjugation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. How do fluorination and ring saturation impact the compound’s physicochemical properties?
- Methodological Answer: Fluorination increases lipophilicity (clogP +0.5–1.0) but may reduce solubility. The dihydroisoxazole ring enhances rigidity, affecting LogD (measured via shake-flask method). Compare with non-fluorinated analogs (e.g., 3-(3-methoxyphenyl) derivatives) using HPLC retention times .
Q. What are common synthetic byproducts, and how are they characterized?
Q. How can researchers validate the compound’s biological target engagement in kinase inhibition assays?
- Methodological Answer: Use fluorescence polarization assays (e.g., ATP-competitive kinase inhibitors). The carboxylic acid moiety may chelate Mg²⁺ in ATP-binding pockets. Counter-screen against off-target kinases (e.g., EGFR, VEGFR2) at 10 µM. Co-crystallization with the target kinase (if feasible) confirms binding mode .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
